molecular formula C17H19N3O5S B2431501 2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1251673-60-5

2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B2431501
CAS No.: 1251673-60-5
M. Wt: 377.42
InChI Key: ZUVMYWYNXSBTBA-UHFFFAOYSA-N
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Description

The compound “2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide” is a chemical compound with a complex structure . Unfortunately, there is not much information available about this specific compound in the literature.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a suspension of ethyl 2-(5-benzyl-6-oxo-3-phenyl­pyridazin-1(6H)-yl)acetate (3.6 mmol), and 6 N NaOH (14.4 mmol) in ethanol (50 ml) was stirred at 353 K for 4 h. The mixture was then concentrated in vacuo, diluted with cold water, and acidified with 6 N HCl .


Molecular Structure Analysis

The molecular structure of this compound is complex, and detailed analysis would require more specific information .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature .

Mechanism of Action

The mechanism of action of this compound is not well-documented in the literature .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the literature .

Future Directions

The future directions for research on this compound are not well-documented in the literature .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-15(18-11-13-5-4-10-25-13)12-20-17(22)9-8-16(19-20)26(23,24)14-6-2-1-3-7-14/h1-3,6-9,13H,4-5,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVMYWYNXSBTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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